![molecular formula C27H25FN2O8S B12012650 methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012650.png)
methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Thiazole Ring: This step often involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea.
Functional Group Modifications:
Final Coupling: The final step involves coupling the pyrrole and thiazole rings through a condensation reaction, followed by esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Anticancer Research: Investigated for its potential cytotoxic effects on cancer cells.
Antimicrobial Activity: Studied for its ability to inhibit the growth of bacteria and fungi.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{3-[(3-chloro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Methyl 2-{3-[(3-bromo-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The unique combination of fluoro, methoxy, and carbonyl groups in the compound provides distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and material science.
This detailed overview highlights the significance of methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate in various scientific and industrial fields
Propiedades
Fórmula molecular |
C27H25FN2O8S |
|---|---|
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
methyl 2-[(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(3,4,5-trimethoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H25FN2O8S/c1-12-7-8-14(9-16(12)28)21(31)19-20(15-10-17(35-3)23(37-5)18(11-15)36-4)30(25(33)22(19)32)27-29-13(2)24(39-27)26(34)38-6/h7-11,20,31H,1-6H3/b21-19- |
Clave InChI |
GJEBZNKKFSSQPQ-VZCXRCSSSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C(=C4)OC)OC)OC)/O)F |
SMILES canónico |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C(=C4)OC)OC)OC)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12012577.png)
![4-[(4-Aminophenyl)methyl]-O-toluidine](/img/structure/B12012580.png)


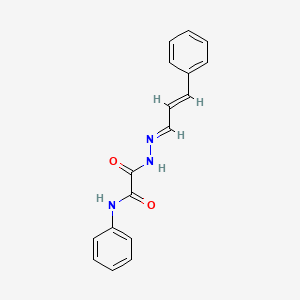
![2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12012612.png)
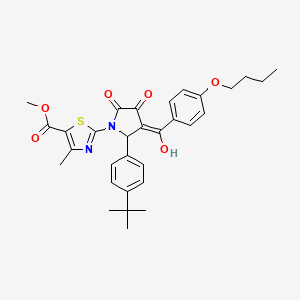
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012619.png)
![(5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12012630.png)
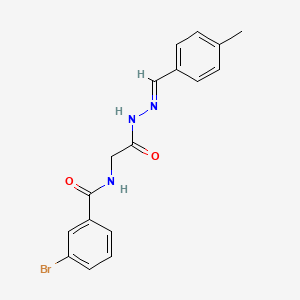
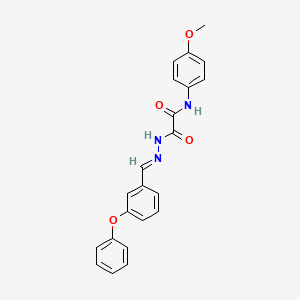
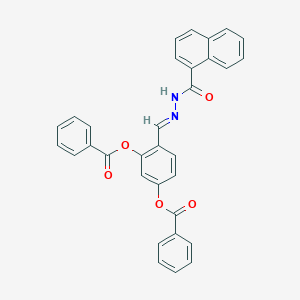
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12012655.png)
